Methyl 1,2,4-triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,4-triazine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains a triazine ring and a carboxylate group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 1,2,4-triazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may explain its antimicrobial and antiviral properties. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
Methyl 1,2,4-triazine-3-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and oxidative stress, which may explain its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,2,4-triazine-3-carboxylate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields with minimal impurities. Additionally, the compound has been shown to exhibit potent antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of methyl 1,2,4-triazine-3-carboxylate. One direction is to further investigate the mechanism of action of the compound to better understand its potential applications in various fields. Additionally, more studies are needed to determine the safety and efficacy of the compound in humans, as most of the studies to date have been conducted in animals. Finally, the compound may have potential for use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Synthesemethoden
Methyl 1,2,4-triazine-3-carboxylate can be synthesized using various methods, including the reaction of cyanuric chloride with methylamine, the reaction of cyanuric acid with methanol, and the reaction of cyanuric acid with dimethylformamide. These methods have been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,4-triazine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant and insect species.
Eigenschaften
IUPAC Name |
methyl 1,2,4-triazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-10-5(9)4-6-2-3-7-8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUCBDGZVSGXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481289 |
Source
|
Record name | Methyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16721-40-7 |
Source
|
Record name | Methyl 1,2,4-triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.